molecular formula C25H24N2OS B2518888 2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide CAS No. 450347-38-3

2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2518888
CAS No.: 450347-38-3
M. Wt: 400.54
InChI Key: XNCDOMLNCQPKHU-UHFFFAOYSA-N
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Description

2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole core, a thioether linkage, and an acetamide group. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.

    Introduction of the 2-methylbenzyl Group: The 2-methylbenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole reacts with 2-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Thioether Formation: The thioether linkage is formed by reacting the 1-(2-methylbenzyl)-1H-indole with a thiol, such as thiophenol, under basic conditions.

    Acetamide Formation: The final step involves the acylation of the thioether with p-tolylacetyl chloride in the presence of a base such as triethylamine to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro, bromo, or sulfonyl derivatives of the original compound.

Scientific Research Applications

2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

    Biological Studies: The compound can be used as a probe to study biological pathways involving indole derivatives and their interactions with biological targets.

    Chemical Biology: It serves as a tool for investigating the mechanisms of action of indole-based compounds in various biological systems.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole core is known to interact with various biological targets, potentially modulating their activity. The thioether and acetamide groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-(phenyl)acetamide: Similar structure but with a phenyl group instead of a p-tolyl group.

    2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide: Similar structure but with a meta-tolyl group instead of a para-tolyl group.

    2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-(o-tolyl)acetamide: Similar structure but with an ortho-tolyl group instead of a para-tolyl group.

Uniqueness

The uniqueness of 2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the p-tolyl group may influence its interaction with biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2OS/c1-18-11-13-21(14-12-18)26-25(28)17-29-24-16-27(23-10-6-5-9-22(23)24)15-20-8-4-3-7-19(20)2/h3-14,16H,15,17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCDOMLNCQPKHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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